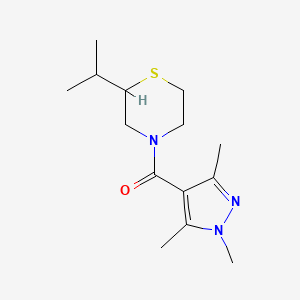![molecular formula C15H15N5O3 B7591424 N-[1-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B7591424.png)
N-[1-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]-1H-pyrazole-5-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as a potent inhibitor of a specific protein, making it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of N-[1-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]-1H-pyrazole-5-carboxamide involves the inhibition of a specific protein by binding to its active site. This protein is involved in several pathological conditions, including cancer, inflammation, and neurodegenerative diseases. By inhibiting this protein, this compound could potentially prevent the progression of these diseases.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the proliferation of cancer cells and reduces inflammation. In vivo studies have also shown that this compound can cross the blood-brain barrier and reduce neuroinflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[1-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]-1H-pyrazole-5-carboxamide in lab experiments is its potent inhibitory effect on a specific protein. This makes it a promising candidate for drug development. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to work with in some experiments.
Orientations Futures
There are several future directions for research on N-[1-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]-1H-pyrazole-5-carboxamide. One direction is to investigate its potential as a drug candidate for treating cancer, inflammation, and neurodegenerative diseases. Another direction is to explore its potential as a tool for studying the function of the protein it inhibits. Additionally, further research could be done to improve the solubility of this compound, making it easier to work with in lab experiments.
In conclusion, this compound is a promising compound with potential applications in drug development and scientific research. Its potent inhibitory effect on a specific protein makes it a promising candidate for treating cancer, inflammation, and neurodegenerative diseases. Further research is needed to explore its full potential and improve its solubility for use in lab experiments.
Méthodes De Synthèse
The synthesis method of N-[1-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]-1H-pyrazole-5-carboxamide involves the reaction of 3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid with 1-(pyrazol-5-yl)ethanone in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain this compound in high purity.
Applications De Recherche Scientifique
N-[1-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]-1H-pyrazole-5-carboxamide has been extensively studied for its potential applications in various fields of scientific research. One of the primary research areas is drug development, where this compound has shown promising results as a potent inhibitor of a specific protein. This protein is involved in several pathological conditions, including cancer, inflammation, and neurodegenerative diseases. Therefore, this compound could be a potential candidate for developing drugs to treat these diseases.
Propriétés
IUPAC Name |
N-[1-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3/c1-9(17-14(21)12-6-7-16-19-12)15-18-13(20-23-15)10-4-3-5-11(8-10)22-2/h3-9H,1-2H3,(H,16,19)(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMYAFWVJUVPBSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC(=CC=C2)OC)NC(=O)C3=CC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

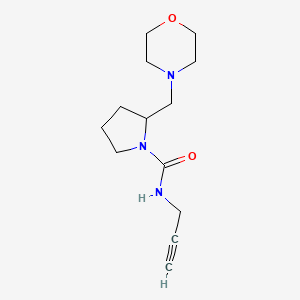
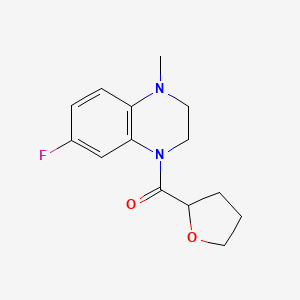
![2-[(3-methyl-1,2-oxazol-5-yl)methylsulfanyl]-N-[1-(2-methylphenyl)propan-2-yl]acetamide](/img/structure/B7591373.png)
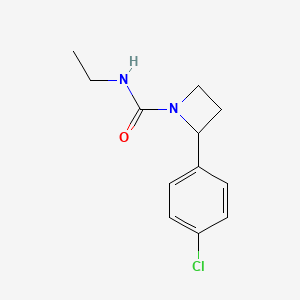


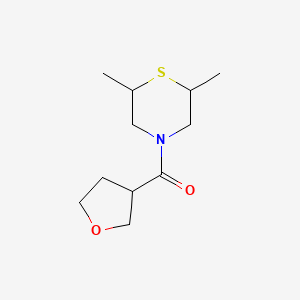
![N-prop-2-ynyl-2-azaspiro[4.5]decane-2-carboxamide](/img/structure/B7591403.png)
![N-prop-2-enyl-2-azaspiro[4.5]decane-2-carboxamide](/img/structure/B7591409.png)
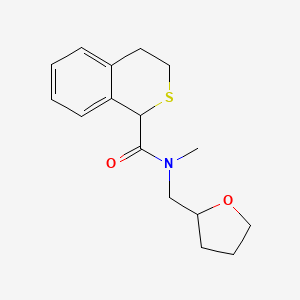
![5-(4-methoxyphenyl)-N-[1-(1,3-thiazol-2-yl)propyl]-1H-pyrazole-4-carboxamide](/img/structure/B7591437.png)
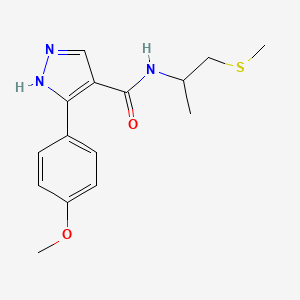
![3,4-dihydro-1H-isothiochromen-1-yl(2,3-dihydropyrrolo[3,2-c]pyridin-1-yl)methanone](/img/structure/B7591447.png)
